molecular formula C7H9IN2 B8751490 6-Ethyl-5-iodopyridin-2-amine

6-Ethyl-5-iodopyridin-2-amine

Cat. No. B8751490
M. Wt: 248.06 g/mol
InChI Key: FMVAQDGVKAVLLR-UHFFFAOYSA-N
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Patent
US08633183B2

Procedure details

The title compound is synthesized according to general procedure GP1 starting from 10.0 g (83 mmol) 6-ethyl-pyridin-2-ylamine and 18.4 g (83 mmol) NIS. Yield after precipitation from the reaction mixture: 18.0 g (89%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
18.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[N:8]=[C:7]([NH2:9])[CH:6]=[CH:5][CH:4]=1)[CH3:2].C1C(=O)N([I:17])C(=O)C1>>[CH2:1]([C:3]1[N:8]=[C:7]([NH2:9])[CH:6]=[CH:5][C:4]=1[I:17])[CH3:2]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)C1=CC=CC(=N1)N
Step Two
Name
Quantity
18.4 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Yield
CUSTOM
Type
CUSTOM
Details
after precipitation from the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(C=CC(=N1)N)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.